4-Amino-N-(4-methylphenyl)benzenesulfonamide

Übersicht

Beschreibung

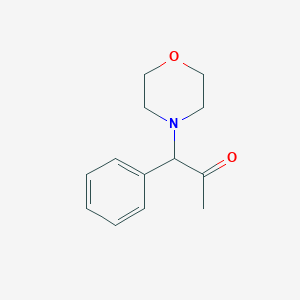

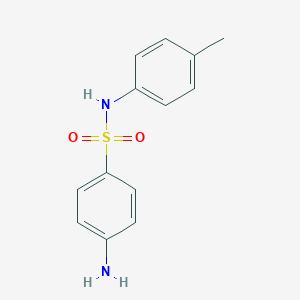

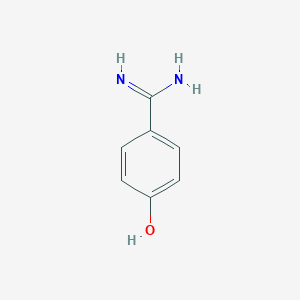

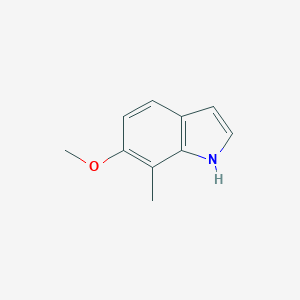

4-Amino-N-(4-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 . It is also known by its IUPAC name 4-amino-N-(4-methylphenyl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for 4-Amino-N-(4-methylphenyl)benzenesulfonamide is 1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 453.7±55.0 °C at 760 mmHg, and a flash point of 228.2±31.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

. This compound is often used in the preparation of samples for mass spectrometry analysis, aiding in the identification and quantification of proteins.

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable raw material and intermediate in the synthesis of various drug candidates . It plays a significant role in the development of new therapeutic agents, particularly in the design of molecules with potential pharmacological activities.

Drug Synthesis Kinetics

The continuous synthesis and kinetics study of derivatives of 4-Amino-N-(4-methylphenyl)benzenesulfonamide are critical in optimizing drug production processes . By understanding the reaction kinetics, pharmaceutical companies can improve the efficiency and selectivity of drug synthesis, leading to higher yields and purer products.

Liquid Crystallinity Research

Compounds derived from 4-Amino-N-(4-methylphenyl)benzenesulfonamide have been studied for their potential to exhibit liquid crystallinity properties . These properties are of interest for applications in display technologies and materials science, where the control of molecular alignment is crucial.

Thermochromism and Photochromism Studies

Researchers have investigated the thermochromic and photochromic behaviors of Schiff base compounds related to 4-Amino-N-(4-methylphenyl)benzenesulfonamide . These properties are significant for developing smart materials that change color in response to temperature or light, with applications ranging from sensors to adaptive camouflage.

Synthesis of Schiff Bases

4-Amino-N-(4-methylphenyl)benzenesulfonamide: is used in the synthesis of Schiff bases, which are compounds with a characteristic imine group . These bases have a wide range of applications, including as ligands in coordination chemistry and as catalysts in organic synthesis.

Development of Analytical Methods

This compound is also instrumental in the development of new analytical methods for chemical analysis . Its well-defined structure and properties make it an excellent standard for calibrating instruments and validating analytical techniques.

Material Science

In material science, derivatives of 4-Amino-N-(4-methylphenyl)benzenesulfonamide are explored for their potential use in creating new materials with unique mechanical, optical, or electronic properties . This research can lead to innovations in fields such as nanotechnology and electronics.

Eigenschaften

IUPAC Name |

4-amino-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIZWXNTAVXJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341293 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

CAS RN |

16803-95-5 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)